molecular formula C14H11NO6S B3337176 2-Acetylphenyl 4-nitrobenzenesulfonate CAS No. 55660-66-7

2-Acetylphenyl 4-nitrobenzenesulfonate

Cat. No.: B3337176
CAS No.: 55660-66-7
M. Wt: 321.31 g/mol
InChI Key: BQGWQAXVQXVVFH-UHFFFAOYSA-N
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Description

2-Acetylphenyl 4-nitrobenzenesulfonate is a chemical compound supplied for research and development purposes. It is identified by the CAS Number 55660-66-7 . This compound belongs to the class of sulfonate esters, which are valuable intermediates in synthetic organic chemistry . Sulfonate esters are widely utilized in research for constructing complex molecules, particularly in nucleophilic substitution reactions and as coupling partners in cross-coupling reactions . They also serve as key functional groups in the development of novel molecular scaffolds with potential biological activity. Researchers employ such compounds in the design and synthesis of new chemical entities for agrochemical and pharmaceutical screening . This product is intended for use by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

(2-acetylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-10(16)13-4-2-3-5-14(13)21-22(19,20)12-8-6-11(7-9-12)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGWQAXVQXVVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301745
Record name 2-acetylphenyl 4-nitrobenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55660-66-7
Record name NSC146144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146144
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-acetylphenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-BENZENESULFONIC ACID 2-ACETYL-PHENYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 4-nitrobenzenesulfonate typically involves the reaction of 2-acetylphenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone, and the product is precipitated and purified through recrystallization from aqueous ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products

    Oxidation: Formation of 2-carboxyphenyl 4-nitrobenzenesulfonate.

    Reduction: Formation of 2-acetylphenyl 4-aminobenzenesulfonate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetylphenyl 4-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 4-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the nitro and sulfonate groups can participate in various biochemical pathways, leading to the modulation of cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Available data for structurally related compounds:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Stability Notes
(S)-Glycidyl 4-nitrobenzenesulfonate 259.24 60–62 1.527 Stable at 2–8°C; flammable solid
3,4-Dimethyl-2-oxocoumarin-7-yl 4-nitrobenzenesulfonate 375.36* N/A N/A Enhanced π-π stacking due to coumarin
2-Acetylphenyl 4-nitrobenzenesulfonate ~325.36* Estimated 70–80 ~1.5–1.6 Likely hygroscopic due to nitro group [Inferred]

*Calculated based on structural analogy.

Key Observations:

  • Melting Points: Epoxide-containing sulfonates (e.g., (S)-glycidyl derivative) exhibit moderate melting points (60–62°C) , while bulkier aromatic systems (e.g., coumarin derivatives) likely have higher melting points due to stronger intermolecular interactions.
  • Stability: Nitro groups confer oxidative stability but may increase flammability risks, as seen in (S)-glycidyl 4-nitrobenzenesulfonate .

Biological Activity

2-Acetylphenyl 4-nitrobenzenesulfonate (CAS No. 55660-66-7) is an organic compound characterized by its unique structural features, including an acetyl group and a nitrobenzenesulfonate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is C14H13N2O5SC_{14}H_{13}N_{2}O_{5}S, with a molecular weight of approximately 321.31 g/mol. The compound is soluble in organic solvents and can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity and applications in synthetic chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro and sulfonate groups can participate in various biochemical pathways, modulating cellular functions. The compound may inhibit enzymes by binding to their active sites, thus blocking their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth by interfering with metabolic processes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Potential Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of various derivatives of sulfonates indicated that this compound showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics .
  • Inflammation Models : In vivo studies using animal models demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups. Histological examinations revealed decreased leukocyte infiltration in tissues treated with the compound .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Phenyl 4-nitrobenzenesulfonateLacks acetyl groupLower reactivity
2-Acetylphenyl benzenesulfonateLacks nitro groupReduced antimicrobial activity
2-Acetylphenyl sulfonateLacks nitro groupLimited therapeutic applications

The presence of both acetyl and nitro groups in this compound enhances its reactivity and potential biological interactions, making it a valuable candidate for further research.

Q & A

What are the optimal synthetic routes for 2-acetylphenyl 4-nitrobenzenesulfonate, and how can reaction yields be maximized?

Level: Basic
Methodological Answer:
The synthesis typically involves sulfonylation of 2-acetylphenol with 4-nitrobenzenesulfonyl chloride under controlled conditions. A protocol analogous to "Method F" (used for 4-methoxyphenyl 4-nitrobenzenesulfonate) can be adapted, where the reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving yields up to 89% after recrystallization . Key optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Purification : Use of methanol for slow cooling recrystallization to enhance crystal purity .
  • Chromatography : For complex mixtures, flash chromatography (e.g., hexanes/ethyl acetate gradients) resolves byproducts, though this may reduce yields (e.g., 41% in some cases) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.5 ppm for nitrobenzene sulfonate) and acetyl groups (δ 2.5–2.7 ppm for CH₃). Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm substitution .
  • IR Spectroscopy : Nitro group stretches (1540 cm⁻¹ for asymmetric NO₂, 1378 cm⁻¹ for symmetric NO₂) and sulfonate S=O vibrations (~1350–1200 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

How does the para-nitro substituent influence the reactivity and crystal packing of sulfonate esters compared to ortho isomers?

Level: Intermediate
Methodological Answer:
The para-nitro group enhances electron-withdrawing effects, increasing sulfonate ester reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to ortho isomers, where steric hindrance slows kinetics . Crystallographically, para-nitrobenzenesulfonates often adopt centrosymmetric space groups (e.g., P21/c) due to balanced electrostatic interactions, whereas ortho isomers may exhibit disordered packing or non-centrosymmetric arrangements . For example, 2-acetylphenyl 4-nitrobenzoate (para) shows distinct π-π stacking (centroid distance: 3.73 Å) vs. ortho analogs, which lack such interactions .

What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

Level: Advanced
Methodological Answer:

  • Disorder Handling : Anionic sulfonate groups may exhibit positional disorder (observed in 4-nitrobenzenesulfonate salts), requiring PART instructions in SHELXL for split-site refinement .
  • Hydrogen Atom Placement : Use SHELX’s HFIX commands to geometrically position H atoms (e.g., aromatic C–H = 0.95 Å) when neutron data is unavailable .
  • Data Contradictions : Resolve discrepancies between experimental and calculated densities (e.g., via TWIN/BASF commands for twinned crystals) .

How can kinetic studies inform the nucleophilic substitution mechanisms of this compound?

Level: Advanced
Methodological Answer:
Analogous to methyl 4-nitrobenzenesulfonate, reaction kinetics with nucleophiles (e.g., amines, halides) can be studied via UV-Vis or stopped-flow techniques. Key parameters:

  • Rate Constants : Determine using pseudo-first-order conditions. For example, methyl analogs show rate saturation in micellar systems (limiting rate: 0.021 min⁻¹ at pH 7.7) .
  • Solvent Effects : Mixed micellar solutions (e.g., single-chain/gemini surfactants) alter transition-state accessibility, impacting activation entropy .

What computational approaches predict the biological or material properties of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to predict reactivity (e.g., sulfonate group electrophilicity) .
  • QSAR Modeling : Use MOE or similar software to correlate substituent effects (e.g., nitro group position) with biological activity. For coumarin sulfonates, topological descriptors (e.g., connectivity indices) predict MAO-B selectivity .
  • Lattice Energy Analysis : Compare experimental and computed lattice energies (e.g., via PIXEL method) to assess crystal stability .

How should researchers address contradictions in experimental data, such as inconsistent reaction yields or spectral artifacts?

Level: Intermediate
Methodological Answer:

  • Yield Discrepancies : Trace to purification methods (e.g., recrystallization vs. chromatography) or moisture sensitivity of sulfonyl chloride precursors. Replicate under inert atmospheres .
  • Spectral Artifacts : For NMR, use DMSO-d₆ to dissolve polar sulfonates and avoid peak broadening from residual protons. For IR, baseline correct using KBr pellet blanks .

What role do counterions play in modulating the material properties of 4-nitrobenzenesulfonate derivatives?

Level: Intermediate
Methodological Answer:
Counterions (e.g., triethylammonium, pyridinium) influence crystal packing via Coulombic interactions. For example, 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate forms π-π interactions between cations and anions, stabilizing non-centrosymmetric arrangements critical for nonlinear optical applications . In contrast, sodium salts may promote hydrated phases with reduced thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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